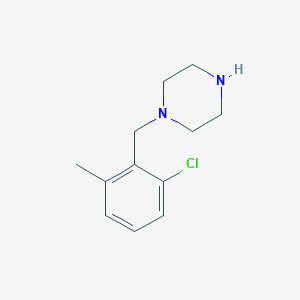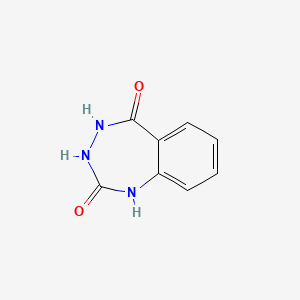![molecular formula C20H24N4O6 B13577740 4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopropoxy group and a dioxopiperidinyl isoindoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide involves multiple steps. One common method includes the reaction of 3-aminopropanol with a suitable butanoyl chloride derivative to form the aminopropoxy intermediate. This intermediate is then reacted with a dioxopiperidinyl isoindoline derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminopropoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to abnormal TNF-α activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of TNF-α, a cytokine involved in inflammation and immune responses. By inhibiting TNF-α, the compound can potentially reduce inflammation and modulate immune functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile .
Uniqueness
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide is unique due to its specific aminopropoxy and dioxopiperidinyl isoindoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H24N4O6 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C20H24N4O6/c21-9-3-11-30-10-2-6-15(25)22-13-5-1-4-12-17(13)20(29)24(19(12)28)14-7-8-16(26)23-18(14)27/h1,4-5,14H,2-3,6-11,21H2,(H,22,25)(H,23,26,27) |
Clave InChI |
OGFQTZAIEHQCBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


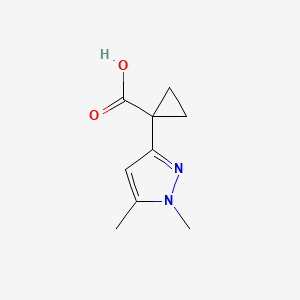

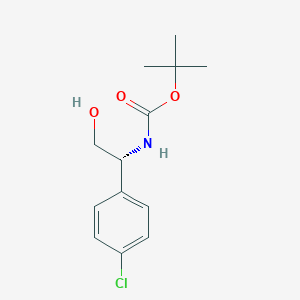
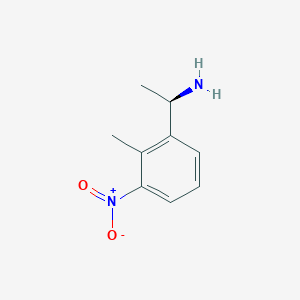

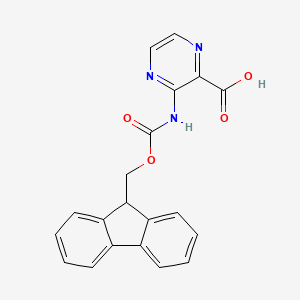
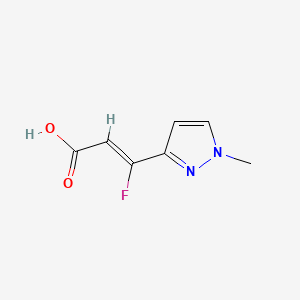
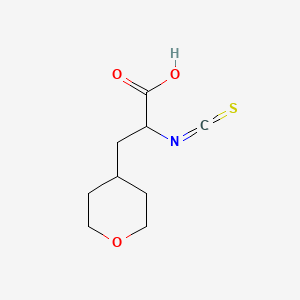
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
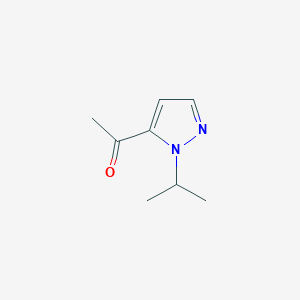
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
